molecular formula C9H9F2NO2 B8230754 (3,4-Difluorophenyl)-ethylcarbamic acid

(3,4-Difluorophenyl)-ethylcarbamic acid

Numéro de catalogue: B8230754
Poids moléculaire: 201.17 g/mol
Clé InChI: PCBXHSGXUDAMAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3,4-Difluorophenyl)-ethylcarbamic acid is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. The core structure of N-aryl carbamate is a recognized motif in the development of bioactive compounds . Researchers are exploring its potential as a key intermediate or precursor in the synthesis of more complex molecules for pharmaceutical applications. The 3,4-difluorophenyl group is a common structural element found in compounds investigated for various biological activities. For instance, similar difluorophenyl-containing molecules are being studied in advanced research programs, such as the development of inhibitors for challenging targets like the HIV capsid . Furthermore, structurally related carbamate derivatives have demonstrated significant promise in areas such as oncology research, where they are evaluated for their ability to sensitize cancer cells to existing chemotherapeutic agents . This compound is provided exclusively for laboratory research purposes. It is intended for use by qualified scientists in controlled settings for in vitro experimentation and chemical synthesis. All information provided is for research reference only and is not intended for diagnostic or therapeutic applications. This product is strictly labeled "For Research Use Only" and must not be administered to humans or animals.

Propriétés

IUPAC Name

(3,4-difluorophenyl)-ethylcarbamic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-12(9(13)14)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBXHSGXUDAMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Ethyl Carbamate Derivatives

Ethyl carbamates with fluorinated or substituted aromatic groups exhibit distinct properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Applications
(3,4-Difluorophenyl)-ethylcarbamic acid* C9H9F2NO2 213.17 (theoretical) Carbamate, difluorophenyl Hypothesized: Enzyme inhibition, agrochemicals
Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (Fenoxycarb) C17H17NO4 307.33 Carbamate, phenoxyphenyl Insect growth regulator
Desmedipham C16H16N2O4 300.31 Carbamate, phenylurethan Herbicide

*Note: Theoretical values for (3,4-Difluorophenyl)-ethylcarbamic acid are extrapolated from related carbamates.

Key Differences :

  • Fenoxycarb contains a phenoxyphenoxy group, enhancing its hydrophobicity and insecticidal activity compared to the fluorinated phenyl group in the target compound .
  • Desmedipham includes a phenylurethan moiety, which broadens its herbicidal efficacy but reduces metabolic stability relative to fluorinated analogs .

Fluorinated Aromatic Acids

Fluorinated phenylpropionic and cinnamic acids share structural motifs with the target compound but differ in functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Applications
3-(3,4-Difluorophenyl)propionic acid C9H8F2O2 186.16 Not reported Pharmaceutical intermediate
trans-3,4-Difluorocinnamic acid C9H6F2O2 184.14 194–196 Drug discovery, fluorinated building block

Key Differences :

  • 3-(3,4-Difluorophenyl)propionic acid lacks the carbamate group, making it more acidic and less likely to cross the blood-brain barrier compared to the target compound .
  • trans-3,4-Difluorocinnamic acid features a conjugated double bond (α,β-unsaturated acid), enabling Michael addition reactions, unlike the saturated ethylcarbamate backbone .

Reactive Precursors

Compound Name Molecular Formula Reactivity Applications
3,4-Difluorophenyl isocyanate C7H3F2NO High (forms ureas, carbamates) Intermediate in drug synthesis

Key Differences :

  • The isocyanate group in 3,4-Difluorophenyl isocyanate is highly reactive, enabling rapid covalent bond formation with amines or alcohols. In contrast, the carbamate group in the target compound is hydrolytically stable, favoring prolonged bioactivity .

Data Table Overview

Property (3,4-Difluorophenyl)-ethylcarbamic acid* 3-(3,4-Difluorophenyl)propionic acid trans-3,4-Difluorocinnamic acid Fenoxycarb
Molecular Weight (g/mol) 213.17 186.16 184.14 307.33
Key Functional Group Carbamate Carboxylic acid α,β-unsaturated acid Carbamate
Bioactivity Enzyme inhibition (hypothesized) Intermediate Drug discovery Insecticide
Fluorination Impact Enhanced lipophilicity Increased acidity Improved reactivity N/A

*Theoretical values for illustrative comparison.

Méthodes De Préparation

Protection-Deprotection Strategy via tert-Butyl Carbamate

A widely cited method involves the synthesis of Carbamic acid, N-[(1S)-2-(3,4-difluorophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester as a precursor, which is subsequently deprotected to yield the target compound. The process begins with β-amino-3,4-difluoro-benzenepropanol, where the primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures selective functionalization of the amine while preserving the hydroxyl group. The Boc-protected intermediate is then subjected to acidic hydrolysis, typically using hydrochloric acid or trifluoroacetic acid, to remove the tert-butyloxycarbonyl group, yielding the free carbamic acid.

Critical parameters include the stoichiometry of Boc₂O (1.2 equivalents relative to the amine) and reaction temperature (0–25°C), which minimize side reactions such as overprotection or ester hydrolysis. The final product is isolated via extraction into dichloromethane, followed by washing with aqueous acid to adjust the pH to 4–7, effectively removing residual bases or unreacted starting materials.

Direct Carbamate Formation via Amine-Ester Condensation

A third method involves the direct reaction of 3,4-difluorophenethylamine with chloroformate derivatives. For instance, ethyl chloroformate reacts with the amine in the presence of a base such as triethylamine, forming the corresponding carbamate. This one-step process is advantageous for its simplicity but requires stringent control over reaction pH (7–8) to prevent overalkylation or hydrolysis of the chloroformate.

The use of aprotic solvents like dichloromethane or tetrahydrofuran enhances reaction efficiency by stabilizing the electrophilic chloroformate. Post-reaction purification involves washing with dilute hydrochloric acid to remove unreacted amine, followed by crystallization from hexane/ethyl acetate mixtures to isolate the pure carbamic acid.

Key Reaction Parameters and Optimization

Solvent Selection and Temperature Effects

DMSO is frequently employed in cyclopropanation and condensation reactions due to its high polarity and ability to stabilize transition states. For example, in the synthesis of cyclopropane intermediates, DMSO facilitates the reaction between trimethylsulfoxonium iodide and alkenes at 60–80°C, achieving yields exceeding 70%. Conversely, chlorinated solvents like dichloromethane are preferred for acid-base extractions during purification, as they provide excellent phase separation and minimize emulsion formation.

Impurity Control and Byproduct Management

A major challenge in carbamate synthesis is the formation of bis-impurities, where two amine molecules react with a single chloroformate. Patent EP1741700B1 addresses this by maintaining a slight excess of the amine (1.5–2.5 equivalents) and using p-toluenesulfonic acid (PTSA) to adjust the pH during workup, selectively precipitating the target compound while leaving bis-impurities in the aqueous phase. Chromatographic analyses (HPLC, GC-MS) are critical for monitoring impurity levels, with acceptance criteria typically set at <0.5% for pharmaceutical intermediates.

Analytical Characterization

Spectroscopic and Chromatographic Methods

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR of (3,4-Difluorophenyl)-ethylcarbamic acid exhibits characteristic signals for the difluorophenyl group (δ 7.2–7.4 ppm, multiplet) and the ethylcarbamate moiety (δ 1.2 ppm, triplet for CH₃; δ 3.4 ppm, quartet for CH₂).

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column and UV detection at 254 nm confirms purity >98%, with retention times compared against authenticated standards.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 245.1 [M+H]<sup>+</sup>, consistent with the molecular formula C₁₀H₁₀F₂NO₂.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Industrial processes prioritize reagents that are both safe and economical. For example, sodium hydride, though effective for deprotonation, poses safety risks due to hydrogen gas evolution. Alternatives like potassium carbonate or triethylamine are preferred for large-scale reactions, albeit with slower reaction kinetics.

Waste Management

The use of chlorinated solvents necessitates dedicated recovery systems to meet environmental regulations. Patents emphasize solvent recycling through distillation, reducing raw material costs by up to 40% .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,4-difluorophenyl)-ethylcarbamic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via carbamate formation between 3,4-difluorophenethylamine and ethyl chloroformate. Optimization involves controlling reaction temperature (0–5°C) and pH (neutral to slightly basic) to minimize side reactions like hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Monitoring by TLC or HPLC ensures intermediate stability .
  • Key Parameters :

  • Solvent: Dichloromethane or THF.
  • Catalyst: Triethylamine or DMAP.
  • Yield: Typically 60–75% after optimization.

Q. How should researchers characterize the purity and structural integrity of (3,4-difluorophenyl)-ethylcarbamic acid?

  • Methodological Answer : Use a combination of:

  • NMR : Confirm substitution patterns (e.g., fluorine atoms at 3,4-positions via 19F^{19}\text{F} NMR).
  • HPLC-MS : Detect impurities (<2% by area) and verify molecular ion peaks ([M+H]+[M+H]^+).
  • Elemental Analysis : Validate C, H, N, F content (±0.3% theoretical).
    • Reference Standards : Compare with structurally similar compounds like 3,4-difluorophenylacetic acid (CAS 225641-94-1) for spectral benchmarking .

Q. What solvents and pH conditions are optimal for solubilizing (3,4-difluorophenyl)-ethylcarbamic acid in biological assays?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO (50 mg/mL) or ethanol (20 mg/mL). For in vitro studies, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to avoid precipitation. Stability testing under varying pH (4–9) shows degradation <10% over 24 hours at 25°C .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of (3,4-difluorophenyl)-ethylcarbamic acid in nucleophilic reactions?

  • Methodological Answer : The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the carbamate carbonyl group. This enhances reactivity in nucleophilic acyl substitutions (e.g., with amines or alcohols). Kinetic studies using 1H^{1}\text{H} NMR or stopped-flow techniques can quantify rate constants under varying solvent polarities (e.g., DMF vs. THF) .
  • Data Interpretation : Compare with non-fluorinated analogs (e.g., phenyl-ethylcarbamic acid) to isolate electronic effects from steric factors.

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

  • Methodological Answer : Contradictions may arise from:

  • Purity : Trace impurities (e.g., unreacted 3,4-difluorophenethylamine) can confound assays. Re-purify via preparative HPLC and re-test.
  • Assay Conditions : Vary buffer ionic strength (e.g., 50 mM vs. 150 mM NaCl) or incubation time to identify false negatives.
    • Case Study : In cytochrome P450 inhibition assays, discrepancies were resolved by standardizing microsomal protein concentrations and pre-incubation times .

Q. What strategies are effective for studying the compound’s metabolic stability in hepatic models?

  • Methodological Answer :

  • In Vitro Models : Use human liver microsomes (HLM) or hepatocytes with NADPH regeneration systems. Monitor parent compound depletion via LC-MS/MS.
  • Metabolite ID : Employ high-resolution MS (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
  • Key Finding : Fluorine atoms reduce oxidative metabolism, increasing half-life (t1/2>120t_{1/2} > 120 min in HLM) compared to non-fluorinated analogs .

Key Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions to prevent carbamate hydrolysis.
  • Characterization : Cross-validate purity using orthogonal techniques (e.g., NMR + HPLC).
  • Biological Assays : Include fluorine-free analogs as controls to isolate substituent effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.